

Leptin (116-130) Amide: A Potent Fragment with Lower Biopotency Than Intact Leptin

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Compound of Interest

Compound Name: *Leptin (116-130) (human)*

Cat. No.: *B12388142*

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For researchers, scientists, and drug development professionals, understanding the structure-function relationship of key metabolic hormones is paramount. This guide provides a comprehensive comparison of the biopotency of the synthetic leptin fragment, Leptin (116-130) amide, and the intact native leptin protein. Experimental data reveals that while Leptin (116-130) amide exhibits biological activity, its overall biopotency is lower than the full-length protein.

The adipocyte-derived hormone leptin plays a crucial role in regulating energy homeostasis, primarily through its actions on the central nervous system. Efforts to develop leptin-based therapeutics have led to the investigation of smaller, synthetic fragments that may offer advantages in terms of production and delivery. One such fragment, Leptin (116-130) amide, has demonstrated effects on food intake and body weight; however, a direct comparison with the intact protein highlights significant differences in their biological potency.

In Vivo Efficacy: A Quantitative Comparison

Studies in leptin-deficient ob/ob mice provide a clear quantitative comparison of the in vivo efficacy of Leptin (116-130) amide and recombinant leptin. While both molecules induce weight loss and reduce food intake, the required dosage and the magnitude of the effect differ substantially.

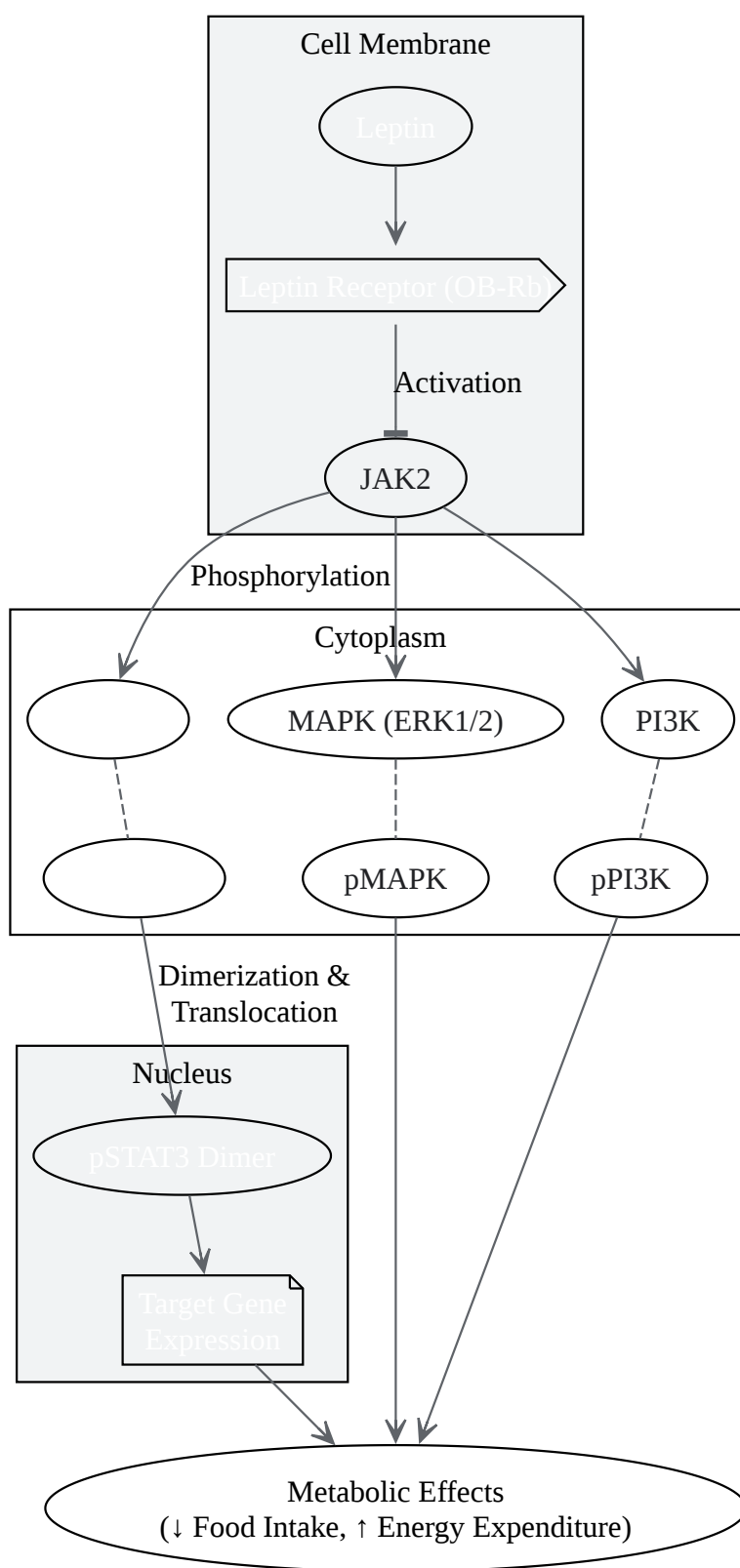
Parameter	Leptin (116-130) Amide	Intact Recombinant Leptin	Reference
Dosage	1 mg/day	~300 µg/day	
Duration	28 days	33 days	
Body Weight Change	-3.43%	~ -40%	
Food Intake Reduction	~15%	Stabilized at 40% of control	

Table 1: Comparison of In Vivo Effects of Leptin (116-130) Amide and Intact Recombinant Leptin in ob/ob Mice. This table summarizes the key findings from a study comparing the effects of daily intraperitoneal injections of Leptin (116-130) amide and recombinant leptin on body weight and food intake in female C57BL/6J ob/ob mice.

Receptor Binding and Signaling: A Divergence in Mechanism

A key factor contributing to the lower biopotency of Leptin (116-130) amide is its apparent difference in interaction with the long form of the leptin receptor (OB-Rb), the primary signaling isoform in the hypothalamus. In vitro assays have shown that Leptin (116-130) amide does not effectively compete with leptin for binding to the OB-Rb and fails to activate its downstream signaling pathways.^[1] This suggests that the biological effects of the peptide fragment may be mediated through a different, yet to be fully characterized, mechanism or receptor.

In contrast, intact leptin binds to the OB-Rb with high affinity, initiating a cascade of intracellular signaling events that are crucial for its metabolic effects.



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Caption: Experimental Workflow. This diagram outlines the key experimental steps for comparing the biopotency of intact leptin and Leptin (116-130) amide.

In conclusion, while the synthetic peptide Leptin (116-130) amide demonstrates biological activity in reducing food intake and body weight, its potency is significantly lower than that of the intact leptin protein. This difference is likely attributable to a distinct mechanism of action that does not involve direct, high-affinity binding and activation of the long-form leptin receptor, OB-Rb. These findings are critical for the rational design and development of future leptin-based therapeutics.

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References

- 1. researchgate.net [researchgate.net]
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